molecular formula C9H6BrClN2 B13207283 8-Bromo-6-chloroquinolin-3-amine

8-Bromo-6-chloroquinolin-3-amine

Cat. No.: B13207283
M. Wt: 257.51 g/mol
InChI Key: LBJPVGXLXBAQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloroquinolin-3-amine is a nitrogen-containing heterocyclic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloroquinolin-3-amine typically involves the bromination and chlorination of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base. The resulting quinoline derivative is then subjected to bromination and chlorination under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and solvents that facilitate the bromination and chlorination steps is common. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

8-Bromo-6-chloroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroquinolin-3-amine in biological systems involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloroquinoline
  • 8-Bromo-4-chloroquinoline
  • 8-Bromo-2-chloroquinoline

Uniqueness

8-Bromo-6-chloroquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in the development of new drugs and materials.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-bromo-6-chloroquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2

InChI Key

LBJPVGXLXBAQNL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.